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Compound of Interest

Compound Name: Casein Kinase inhibitor A86

Cat. No.: B1576201

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1a (CK1a) is a serine/threonine kinase implicated in various cellular processes,
including the regulation of Wnt/p-catenin and p53 signaling pathways. Its dysregulation has
been linked to the pathogenesis of several diseases, notably acute myeloid leukemia (AML).
A86 is a potent and orally active small molecule inhibitor of CK1a, demonstrating significant
anti-leukemic properties. This technical guide provides a comprehensive overview of the
chemical structure of A86, its mechanism of action, and detailed experimental protocols for its
synthesis, characterization, and biological evaluation.

Core Structure of Casein Kinase Inhibitor A86

The Casein Kinase inhibitor A86 is a complex heterocyclic molecule with the systematic
IUPAC name (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-
2-yl)cyclohexane-1,4-diamine. Its chemical structure is characterized by a central fluorinated
pyrimidine ring, substituted with a pyrazole moiety and a cyclohexane diamine.

Chemical and Physical Properties
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Property Value

CAS Number 2079069-01-3
Molecular Formula CisH2s5FNe

Molecular Weight 344.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathways

A86 is a potent inhibitor of Casein Kinase 1a (CK1a) and also shows inhibitory activity against
Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). In the context of
leukemia, particularly Acute Myeloid Leukemia (AML), the inhibition of CK1a by A86 has
significant downstream effects on key signaling pathways that regulate cell survival and
proliferation.

Inhibition of the Wnt/-catenin Pathway

CK1la is a key negative regulator of the canonical Wnt/3-catenin signaling pathway. It
participates in the "destruction complex" that phosphorylates [3-catenin, targeting it for
ubiquitination and subsequent proteasomal degradation. By inhibiting CK1a, A86 can lead to
the stabilization and accumulation of B-catenin, which then translocates to the nucleus to
activate the transcription of Wnt target genes.
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Caption: A86 inhibits CK1a, a negative regulator of the Wnt/3-catenin pathway.

Activation of the p53 Pathway
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In addition to its role in the Wnt pathway, CK1a has been shown to be a negative regulator of
the tumor suppressor p53. CK1a can interact with and phosphorylate MDM2, an E3 ubiquitin
ligase that targets p53 for degradation. By inhibiting CK1a, A86 can lead to the stabilization
and activation of p53, resulting in the induction of apoptosis in cancer cells.
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Caption: A86-mediated inhibition of CK1a leads to p53 stabilization and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Casein Kinase inhibitor A86.

Table 1: In Vitro Inhibitory Activity
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Target ICs0 (NM)
CKla 17

CDK7

CDK9

Table 2: In Vivo Pharmacokinetics in Mice (20 mg/kg, oral)

Parameter Value Unit
Tmax 0.2-0.5 hr

Cmax 1115 ng/mL
Ta/2 4.3 hr

AUC 2606 ng*hr/mL

Experimental Protocols
Synthesis of A86

The synthesis of (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-

fluoropyrimidin-2-yl)cyclohexane-1,4-diamine (A86) can be achieved through a multi-step
synthetic route, likely involving key cross-coupling reactions such as the Suzuki-Miyaura or
Buchwald-Hartwig reactions to form the pyrazole-pyrimidine core, followed by amination.

Pyrazolylboronic ester

Suzuki Coupling

Dihalopyrimidine

Elr,4r)—cyc|ohexane—l,4—diamine

Pyrazolyl-halopyrimidine Buchwald-Hartwig Amination
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 To cite this document: BenchChem. [The Structure and Activity of A86: A Potent Casein
Kinase 1la Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1576201#structure-of-casein-kinase-inhibitor-a86]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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